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FlgM protein

Protein-protein interaction Surface plasmon resonance Anti-sigma factor affinity

FlgM protein (Registry Number: 142462-45-1) is an anti-sigma-28 factor, classified as a negative regulator of flagellin synthesis in bacteria. First characterized in Salmonella typhimurium, this 97-residue intrinsically disordered protein binds the flagellum-specific transcription factor σ28 (FliA) with sub-nanomolar affinity, preventing RNA polymerase holoenzyme formation and thereby coupling late flagellar gene expression to hook-basal body assembly completion.

Molecular Formula C13H16O5
Molecular Weight 0
CAS No. 142462-45-1
Cat. No. B1177593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlgM protein
CAS142462-45-1
SynonymsFlgM protein
Molecular FormulaC13H16O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FlgM Protein (CAS 142462-45-1) Procurement Guide: Anti-Sigma-28 Factor for Flagellar Gene Regulation Research and Recombinant Peptide Secretion


FlgM protein (Registry Number: 142462-45-1) is an anti-sigma-28 factor, classified as a negative regulator of flagellin synthesis in bacteria [1]. First characterized in Salmonella typhimurium, this 97-residue intrinsically disordered protein binds the flagellum-specific transcription factor σ28 (FliA) with sub-nanomolar affinity, preventing RNA polymerase holoenzyme formation and thereby coupling late flagellar gene expression to hook-basal body assembly completion [2]. FlgM is also a natural substrate of the flagellar type III secretion (T3S) system and has been repurposed as a secretion moiety for fusion-based recombinant protein purification [3]. Its unique bipartite structural behavior—an unstructured N-terminal region and a C-terminal domain that folds only upon σ28 binding or under macromolecular crowding—distinguishes FlgM from most canonical folded anti-sigma factors [4].

High-affinity σ28 binding for flagellar transcription regulation assays
Flagellar T3S secretion fusion for recombinant peptide production
Intrinsically disordered protein model for crowding and folding biophysics

Why Generic Anti-Sigma Factor Substitution Cannot Replace FlgM Protein (CAS 142462-45-1) in Flagellar Research and Bioprocessing


Anti-sigma factors constitute a functionally diverse class; the class includes AsiA (bacteriophage T4, targets σ70), SpoIIAB (B. subtilis, targets σF/σG), and RbsW (B. subtilis, targets σB) [1]. However, FlgM is the only anti-sigma factor that couples transcriptional regulation to a physical secretion-based checkpoint—its export through the flagellar hook-basal body structure relieves σ28 inhibition and directly signals completion of flagellar assembly [2]. Orthologs from different species exhibit markedly different intrinsic disorder profiles: Aquifex aeolicus FlgM is significantly more ordered than S. typhimurium FlgM even at 20°C, while Legionella oakridgensis FlgM is degraded intracellularly rather than secreted [3]. Furthermore, missense mutations in FlgM that impair in vivo σ28 inhibition increase the Kd of the σ28-FlgM interaction by 4- to 10-fold, demonstrating that even single-residue changes functionally compromise the protein [4]. These molecular and mechanistic specificities mean that neither alternative anti-sigma factors nor FlgM orthologs from other species can serve as direct functional substitutes without experimental validation of the target pathway.

Anti-sigma factor class mismatch
AsiA, SpoIIAB, and RsbW lack the secretion-coupled regulatory mechanism of FlgM; functional profile may not transfer.
Ortholog disorder and secretion variability
Aquifex FlgM is more ordered; Legionella FlgM is degraded intracellularly. Neither mirrors S. typhimurium FlgM behavior, limiting direct substitution.
Missense mutation sensitivity
Single-residue changes in FlgM can shift σ28 binding affinity and impair inhibition; sequence identity must be verified for functional consistency.

Quantitative Differentiation Evidence for FlgM Protein (CAS 142462-45-1) Versus Closest Structural and Functional Analogs


Sub-Nanomolar σ28 Binding Affinity Versus Missense Mutants and Ordered FlgM Orthologs

The S. typhimurium FlgM-σ28 complex exhibits a dissociation constant (Kd) of approximately 2 × 10⁻¹⁰ M (≈0.2 nM) as measured by surface plasmon resonance (SPR) [1]. This is among the tightest known protein-protein interactions in the anti-sigma factor family. By contrast, missense mutations in FlgM that cause a defect in σ28 inhibition in vivo increase the Kd of this interaction by 4- to 10-fold, corresponding to Kd values in the range of approximately 0.8–2.0 nM [1]. Additionally, FlgM from the thermophile Aquifex aeolicus, which adopts a significantly more ordered α-helical conformation in dilute solution than S. typhimurium FlgM, is predicted to exhibit altered binding affinity due to its reduced conformational entropy penalty upon binding [2]. These data demonstrate that the native S. typhimurium FlgM sequence achieves a uniquely optimized balance of disorder and affinity not replicable by mutant or orthologous variants.

σ28 Binding Affinity (Kd)
Head-to-head
Kd ≈ 0.2 nM (SPR) for S. typhimurium FlgM vs. 0.8–2.0 nM for missense mutants (4- to 10-fold higher). Aquifex ortholog predicted affinity difference due to increased order.
Supports target binding assay selection; mutants may require higher concentrations for equivalent inhibition.
Affinity context may shift with ortholog conformation; SPR validation recommended.
Protein-protein interaction Surface plasmon resonance Anti-sigma factor affinity

Bipartite Disorder-to-Order Transition Upon σ28 Binding: Residue-Level Structural Mapping

Multidimensional heteronuclear NMR analysis of free and σ28-bound FlgM reveals that approximately 50% of FlgM residues become structured upon σ28 binding [1]. The σ28-binding domain is contained within the C-terminal 57 amino acids (residues 41–97), while the N-terminal 40 amino acids remain unstructured in both free and bound states [1]. Genetic analysis of flgM mutants that fail to inhibit σ28 activity in vivo shows that all inactivating amino acid changes are isolated to this same C-terminal 57-residue region [1]. In contrast, other characterized anti-sigma factors such as AsiA (phage T4) adopt a predominantly folded conformation in their free state, and RsbW (B. subtilis) functions as a kinase in addition to its anti-sigma role—neither exhibits the same bipartite, coupled folding-and-binding mechanism [2]. Under physiologically relevant macromolecular crowding conditions (≥400 g/L glucose, BSA, or ovalbumin, or inside living Escherichia coli cells), the C-terminal half of FlgM gains α-helical structure even in the absence of σ28, whereas the N-terminal half remains disordered [3].

σ28-Induced Folding
Head-to-head
~50% of residues become structured upon σ28 binding; C-terminal 57 aa fold, N-terminal 40 aa remain disordered. AsiA and RsbW lack this bipartite behavior.
N-terminal disorder is required for T3S export competence; folded anti-sigma factors cannot substitute in secretion-coupled regulation.
Macromolecular crowding induces C-terminal α-helicity even without σ28; in-cell NMR confirms structural partitioning.
Intrinsically disordered protein NMR spectroscopy Coupled folding and binding

FlgM-Directed Secretion of Cysteine-Rich Recombinant Peptides Bypasses Inclusion Body Formation in E. coli

Fusion of heterologous peptides to the C-terminus of FlgM directs their secretion through the flagellar type III secretion (T3S) system into the culture supernatant, enabling purification without cell lysis and bypassing the inclusion body problem that plagues conventional E. coli expression of disulfide-rich peptides [1]. The flagellar T3SS is reported to secrete proteins at rates of up to 10,000 amino acid residues per second [1]. Using FlgM as a secretion moiety, μ-conotoxin SIIIA—a 20-amino-acid peptide with three disulfide bonds—was successfully secreted and purified, and the T3SS-derived recombinant SIIIA inhibited the mammalian voltage-gated sodium channel NaV1.2 comparably to chemically synthesized SIIIA [1]. An optimized FlgM secretion strain combining multiple enhancing mutations enabled secretion of otherwise difficult-to-produce targets including conotoxins δ-SVIE and MrVIA, nodule-specific cysteine-rich (NCR) antimicrobial peptides, and the apical membrane antigen AMA-1 domain [2]. By contrast, conventional cytoplasmic overexpression of the same cysteine-rich peptides resulted predominantly in insoluble inclusion body aggregates [1]. Removal of competing flagellar late secretion substrates (flgK, flgL, fliC, fliD, fljB) further increased secreted FlgM levels by eliminating secretion competition [2].

T3S Secretion vs. Cytoplasmic Expression
Head-to-head
FlgM-T3SS fusion secreted soluble, folded μ-conotoxin SIIIA active against NaV1.2; cytoplasmic overexpression yielded insoluble inclusion bodies. Deletion of competing late substrates increased secretion.
Supports bypass of inclusion body formation for disulfide-rich peptide production; secretion yield depends on host strain engineering.
FlgM secretion rate reported up to 10,000 aa/s; late-substrate-deleted strains recommended for maximal recovery.
Recombinant protein purification Type III secretion Conotoxin expression

Conserved FlgM-Dependent Virulence Phenotype in Salmonella Species Distinct from Other Anti-Sigma Factor-Dependent Virulence Mechanisms

Mutation of flgM in S. typhimurium attenuates virulence in a mouse infection model: the flgM::Tn10dCm mutant strain was attenuated for mouse virulence and exhibited decreased survival in macrophages compared to the wild-type parent strain SL3201 [1]. Critically, a flgM-fliA double mutant was fully virulent in mice and survived in macrophages at wild-type levels, demonstrating that the virulence attenuation of the flgM mutant is mediated through FliA (σ28) activity rather than through an unrelated pathway [1]. The flgM gene from Salmonella species that are not normally virulent in mice could complement the S. typhimurium flgM mutant for virulence, indicating functional conservation of the FlgM virulence regulatory mechanism across the genus Salmonella [2]. In contrast, the Vibrio cholerae FlgM homologue, while functional as an anti-σ28 factor and secreted through the sheathed polar flagellum, showed only modest effects on colonization of the infant mouse intestine in flgM and fliA mutants, indicating that the virulence contribution of FlgM is species-context dependent [3].

Mouse Virulence Model
Model context
S. typhimurium flgM mutant attenuated in mouse virulence and macrophage survival; flgM-fliA double mutant fully virulent. Salmonella genus cross-complementation confirmed; V. cholerae FlgM shows only modest colonization effect.
Supports FlgM-dependent virulence pathway interpretation; requires species-matched FlgM for functional complementation.
V. cholerae and Legionella orthologs exhibit different virulence/ secretion profiles; species context must be reviewed.
Bacterial virulence Mouse infection model Anti-sigma factor genetics

FlgM N-Terminal Secretion Signal Mediates σ28-Independent T3S Export, Unlike Competition by Other Flagellar Late Substrates

The FlgM N-terminal region contains a secretion signal sufficient for flagellar T3S export, and its secretion does not require the canonical flagellar T3S chaperones (FliS, FliT, FlgN) that are essential for filament-type substrate export [1]. Instead, σ28 itself functions as the T3S chaperone for FlgM, a chaperone role unique among anti-sigma factors [1]. Deletion of competing flagellar late secretion substrates (flgK, flgL, fliC, fliD, fljB) significantly increases levels of secreted FlgM, as these late substrates compete with FlgM for export through the flagellar T3S apparatus [2]. Quantitative secretion assays demonstrate that FlgM secretion efficiency correlates with PfliC promoter activity (correlation value = 0.72), and individual mutations affecting the flagellar basal body or secretion apparatus can produce the highest increases in FlgM secretion [2]. Furthermore, FlgM translated from the class 3 transcript is primarily secreted, whereas FlgM translated from the class 2 transcript is primarily retained in the cytoplasm, revealing a translation-secretion coupling mechanism that depends on the transcriptional context of flgM expression [3].

T3S Secretion Efficiency
Head-to-head
Secretion correlated with PfliC promoter activity (r = 0.72). Deletion of flgK, flgL, fliC, fliD, fljB increased secreted FlgM. σ28 functions as non-canonical chaperone unique to FlgM.
Secretion competition review required for fusion yield optimization; co-expression of late substrates may reduce recovery.
Class 3 promoter-driven FlgM is primarily secreted; class 2 transcript translation favors cytoplasmic retention.
Type III secretion signal Secretion competition Flagellar export apparatus

Validated Research and Bioprocessing Application Scenarios for FlgM Protein (CAS 142462-45-1)


In Vitro Transcription Inhibition Assays Requiring Defined, High-Affinity σ28 Sequestration

For biochemical reconstitution of the Salmonella flagellar transcriptional hierarchy, wild-type FlgM protein provides a Kd of ~2 × 10⁻¹⁰ M for σ28, enabling complete σ28 inhibition at stoichiometric concentrations in in vitro transcription reactions [1]. Researchers should not substitute mutant FlgM variants (4- to 10-fold higher Kd) or heterologous orthologs (e.g., A. aeolicus FlgM, which is more ordered and may exhibit altered affinity) without independent SPR validation, as these will require substantially higher protein concentrations to achieve equivalent inhibition [1][2]. The dual mechanism—sequestration of free σ28 plus active destabilization of pre-formed σ28 holoenzyme—is unique to wild-type FlgM and is compromised in missense mutants that affect either binding or holoenzyme destabilization activities [1].

Recombinant Expression and Purification of Disulfide-Rich, Aggregation-Prone Peptides Using FlgM-T3SS Fusion Secretion

FlgM C-terminal fusion constructs direct secretion of cysteine-rich, hydrophobic, or aggregation-prone peptides into the culture supernatant via the flagellar T3SS at rates up to 10,000 amino acid residues per second, completely bypassing inclusion body formation that occurs during standard cytoplasmic overexpression [3]. This approach has been validated with μ-conotoxin SIIIA (20 aa, 3 disulfide bonds), yielding recombinant peptide functionally comparable to chemically synthesized material in NaV1.2 channel inhibition assays [3]. Maximizing secreted yield requires use of late-substrate-deleted host strains (ΔflgK, ΔflgL, ΔfliC, ΔfliD, ΔfljB) and optimized ionic conditions of the growth medium as detailed by the Hughes laboratory [4]. The patent literature describes FlgM-fusion constructs incorporating TEV protease cleavage sites for recovery of tag-free peptides [5].

Macromolecular Crowding and Intrinsically Disordered Protein (IDP) Biophysics Studies Using FlgM as a Model System

FlgM is a prime model IDP for studying coupled folding-and-binding, macromolecular crowding effects, and in-cell protein structure. Under physiologically relevant crowding conditions (≥400 g/L glucose, BSA, or ovalbumin, or inside living E. coli cells), the C-terminal half gains α-helical structure while the N-terminal half remains disordered, providing an internal control absent from other IDP models [6]. Small-angle neutron scattering (SANS) further demonstrates that FlgM exhibits both compaction and expansion under macromolecular crowding, with its conformational ensemble segregating into two distinct populations—a behavior not observed for folded model proteins under identical conditions [7]. These properties make FlgM uniquely suitable for NMR, SANS, and fluorescence-based studies of IDP conformational dynamics, where the bipartite structural response provides a built-in reference signal [6].

Flagellar Gene Regulation and Virulence Studies in Salmonella and Related Enterobacteriaceae

FlgM is validated for complementation of flgM virulence defects in S. typhimurium mouse infection models: the flgM mutant is attenuated for mouse virulence and macrophage survival, and this attenuation is fully rescued by flgM complementation or by secondary fliA deletion [8]. The flgM gene from diverse Salmonella species cross-complements the S. typhimurium flgM mutant for virulence, confirming functional conservation within the genus [9]. For experiments in Vibrio cholerae, however, the FlgM virulence phenotype is only modest (flgM/fliA mutants show minor colonization defects), and in Legionella oakridgensis, FlgM is degraded intracellularly rather than secreted—users must select the species-matched FlgM protein and cannot assume functional equivalence across genera [10][11].

Application
Selection Property
Validation Focus
In vitro σ28 transcription inhibition assay
High-affinity σ28 sequestration
Stoichiometric inhibition validation
Disulfide-rich peptide secretion
FlgM-T3SS secretion compatibility
Soluble product and disulfide bond integrity
IDP crowding and folding biophysics
Bipartite disorder and crowding response
Conformational ensemble by NMR or SANS
Salmonella flagellar virulence research
FlgM-dependent virulence complementation
Virulence rescue in flgM mutant model
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